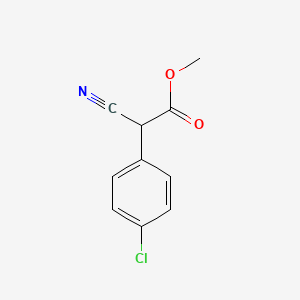

Methyl 2-(4-chlorophenyl)-2-cyanoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)-2-cyanoacetate |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3 |

InChI Key |

PUUGLTAWMUIHBS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

Methyl 2-(4-chlorophenyl)-2-cyanoacetate can be synthesized from cyanoacetic acid through a reaction with monochloroacetic esters in the presence of a base. This method allows for the production of various cyanoacetic esters, which serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Pharmaceutical Development

This compound is utilized in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory and analgesic agents. For instance, studies have indicated that compounds derived from this ester exhibit significant biological activity against certain cancer cell lines, making them candidates for further drug development .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its cyano group allows for nucleophilic addition reactions, facilitating the formation of diverse chemical structures. This property is particularly useful in creating heterocyclic compounds that are prevalent in medicinal chemistry .

Agricultural Chemicals

The compound's derivatives are also explored for their potential use as agrochemicals. They can act as precursors for developing herbicides and pesticides that target specific plant pathways, thereby enhancing agricultural productivity while minimizing environmental impact .

Case Study 1: Anti-Cancer Activity

A study conducted by researchers at a pharmaceutical company focused on the anti-cancer properties of this compound derivatives. The results demonstrated that certain analogs inhibited the proliferation of breast cancer cells by inducing apoptosis. The research highlighted the compound's potential as a lead structure for developing new anti-cancer drugs .

Case Study 2: Synthesis of Heterocycles

Another significant application was reported in a study where this compound was used to synthesize novel heterocycles through cyclization reactions. These heterocycles displayed promising antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .

Preparation Methods

Copper-Catalyzed Cross-Coupling of Methyl Cyanoacetate with 4-Chlorophenyl Halides

Reaction Overview

This method leverages copper catalysis to directly couple methyl cyanoacetate with 4-chlorophenyl halides (e.g., iodide or bromide). The reaction proceeds via a decarboxylative pathway, forming the α-aryl cyanoacetate.

Key Steps

- Substrates : Methyl cyanoacetate, 4-chlorophenyl iodide.

- Catalyst System : CuI (5 mol%) with oxalic diamide ligands (e.g., TMEDA).

- Base : Cs₂CO₃ or t-BuOK.

- Conditions : Solvent (DMF or toluene), 80–100°C, 12–24 h under inert atmosphere.

Procedure

- Mix methyl cyanoacetate (1.0 equiv), 4-chlorophenyl iodide (1.2 equiv), CuI (5 mol%), TMEDA (10 mol%), and Cs₂CO₃ (2.0 equiv) in DMF.

- Heat at 90°C for 18 h.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 72–88%.

Cyanohydrin Formation and Esterification

Reaction Overview

4-Chloroacetophenone is converted to its cyanohydrin, which is subsequently esterified to yield the target compound.

Key Steps

- Cyanohydrin Synthesis :

- React 4-chloroacetophenone with HCN or KCN in aqueous ethanol.

- Esterification :

- Treat the cyanohydrin with methanol and H₂SO₄.

Procedure

- Dissolve 4-chloroacetophenone (1.0 equiv) in ethanol. Add KCN (1.2 equiv) and stir at 25°C for 12 h.

- Acidify with HCl to isolate 2-hydroxy-2-(4-chlorophenyl)acetonitrile.

- Reflux the cyanohydrin with methanol and H₂SO₄ (cat.) for 6 h.

- Neutralize with NaHCO₃ and extract with dichloromethane.

Yield :

- Cyanohydrin: 65–70%.

- Esterification: 85–90% (overall 55–63%) [General methods].

Nucleophilic Substitution of α-Chloro Ester

Reaction Overview

Methyl 2-chloro-2-(4-chlorophenyl)acetate undergoes nucleophilic substitution with cyanide ions.

Key Steps

- Synthesis of α-Chloro Ester :

- Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride.

- Cyanide Substitution :

- React the α-chloro ester with NaCN in DMF.

Procedure

- Prepare methyl 2-chloro-2-(4-chlorophenyl)acetate via Friedel-Crafts acylation (AlCl₃, chloroacetyl chloride, 0°C).

- Heat the chloro ester (1.0 equiv) with NaCN (2.0 equiv) in DMF at 80°C for 8 h.

- Filter and purify via recrystallization.

Yield :

Knoevenagel Condensation Followed by Hydrogenation

Reaction Overview

Methyl cyanoacetate condenses with 4-chlorobenzaldehyde to form an α,β-unsaturated intermediate, which is hydrogenated to the saturated product.

Key Steps

- Condensation :

- Base-catalyzed Knoevenagel reaction.

- Hydrogenation :

- Catalytic hydrogenation of the double bond.

Procedure

- Mix methyl cyanoacetate (1.0 equiv), 4-chlorobenzaldehyde (1.1 equiv), and piperidine (cat.) in ethanol. Reflux for 6 h.

- Isolate methyl 2-cyano-3-(4-chlorophenyl)acrylate.

- Hydrogenate with Pd/C (10%) in methanol at 40°C under H₂ (1 atm).

Yield :

Alkylation of Cyanoacetate Enolate

Reaction Overview

The enolate of methyl cyanoacetate reacts with 4-chlorobenzyl bromide in a copper-mediated coupling.

Key Steps

- Enolate Formation :

- Deprotonate methyl cyanoacetate with NaH.

- Coupling :

- React with 4-chlorobenzyl bromide and CuBr.

Procedure

- Add NaH (1.2 equiv) to methyl cyanoacetate in THF at 0°C.

- Introduce 4-chlorobenzyl bromide (1.1 equiv) and CuBr (10 mol%).

- Stir at 25°C for 12 h, quench with NH₄Cl, and extract with ethyl acetate.

Yield : 55–65%.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Copper-Catalyzed Coupling | Mild, one-pot | 72–88% | High selectivity, scalable | Requires expensive ligands |

| Cyanohydrin Route | Classic, two-step | 55–63% | Commercially available starting material | Low overall yield |

| Nucleophilic Substitution | Straightforward | 38–48% | Simple setup | Poor Friedel-Crafts efficiency |

| Knoevenagel + Hydrogenation | Versatile | 63–71% | Applicable to diverse aldehydes | Multiple steps, hydrogenation risk |

| Enolate Alkylation | Rapid | 55–65% | No decarboxylation | Moderate yields, side reactions |

Q & A

Q. Example Protocol from Analogous Compounds

| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | NH₄OAc | EtOH | 80 | 6 | 95% | |

| 4-Chlorobenzaldehyde + 8-HQ* | Piperidine | DMF | 100 | 12 | 91% |

*8-Hydroxyquinoline (HQ) used for heterocycle formation.

Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.7–0.8 in hexane:DCM).

- Recrystallize from ethanol for purity >95% .

Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic peaks should be observed?

Answer:

A multi-technique approach is essential:

- IR Spectroscopy :

- ¹H NMR :

- Aromatic protons : Multiplet at δ 7.46–7.48 ppm (4H, C₆H₄).

- Methoxy group : Singlet at δ 3.80–3.85 ppm (3H, OCH₃).

- Mass Spectrometry : Molecular ion peak at m/z 251 (M⁺) with fragmentation patterns consistent with cyano and ester groups .

Q. Common Pitfalls :

- Overlapping peaks in NMR (e.g., CH₂/CH₃) require high-resolution instruments.

- Moisture-sensitive samples may show broad NH peaks in IR if hydrazone derivatives form .

How can researchers resolve contradictions in spectral data during characterization?

Answer:

Discrepancies often arise from impurities or tautomerism. Strategies include:

Cross-validation : Compare experimental IR/NMR with computational predictions (e.g., DFT calculations).

Derivatization : Convert the compound to a stable derivative (e.g., hydrazones) for clearer spectral interpretation.

Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. aliphatic protons).

- X-ray crystallography : Confirm molecular geometry unambiguously .

Case Study :

In a study of methyl 2-cyanoacetate derivatives, unexpected IR absorption at 2071 cm⁻¹ (initially attributed to C=N) was later identified as a C≡N stretch in a tautomeric form .

What role does this compound play in synthesizing bioactive heterocycles?

Answer:

The compound serves as a versatile precursor for:

Q. Reaction Pathway Example :

4-Chlorobenzaldehyde + Methyl cyanoacetate → Knoevenagel adduct → Cyclization with NH₂ sources → Pyrazine/pyran derivatives

Q. Key Considerations :

- Steric effects from the 4-chlorophenyl group may reduce regioselectivity in cyclization steps.

- Use microwave-assisted synthesis to accelerate reaction times .

How can the biological activity of this compound derivatives be systematically evaluated?

Answer:

Follow a structured protocol:

Derivative Synthesis : Modify the cyano or ester group to generate analogs (e.g., hydrazides, amides).

In Vitro Assays :

- Antimicrobial : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.